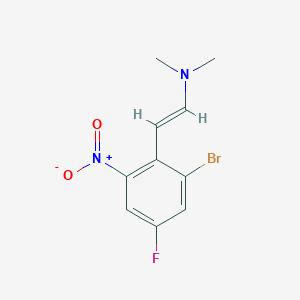
(E)-2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-bromo-4-fluorophenol to introduce the nitro group, followed by a series of reactions to form the final compound. The reaction conditions often include the use of sulfuric acid and sodium nitrate under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to manage the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Applications De Recherche Scientifique
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoro-6-nitrophenol: Shares similar functional groups but lacks the dimethylethenamine moiety.
4-Bromo-2-fluoro-6-nitrophenol: Another similar compound with slight variations in the position of functional groups.
Uniqueness
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine is unique due to the combination of its functional groups and the presence of the dimethylethenamine moiety
Propriétés
Formule moléculaire |
C10H10BrFN2O2 |
|---|---|
Poids moléculaire |
289.10 g/mol |
Nom IUPAC |
(E)-2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H10BrFN2O2/c1-13(2)4-3-8-9(11)5-7(12)6-10(8)14(15)16/h3-6H,1-2H3/b4-3+ |
Clé InChI |
SOEMKDGSZBZFBY-ONEGZZNKSA-N |
SMILES isomérique |
CN(C)/C=C/C1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
SMILES canonique |
CN(C)C=CC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


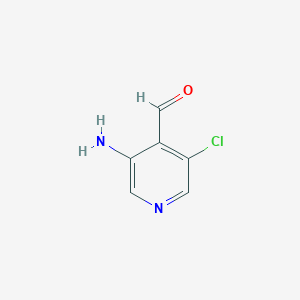
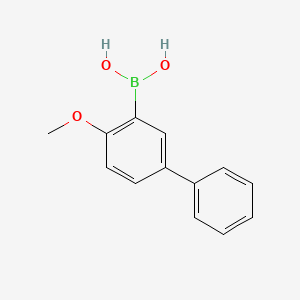
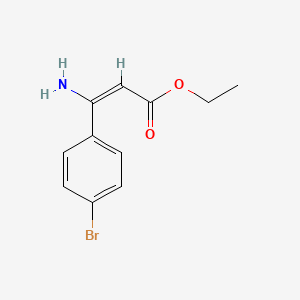

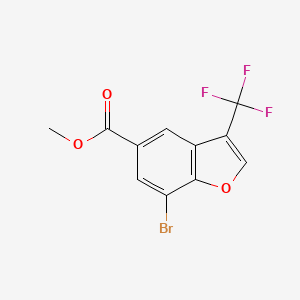
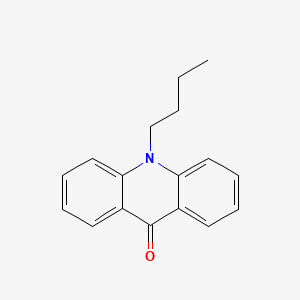

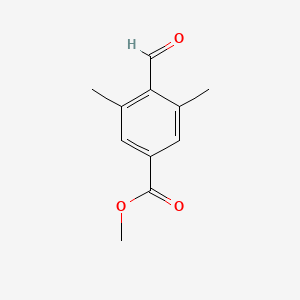
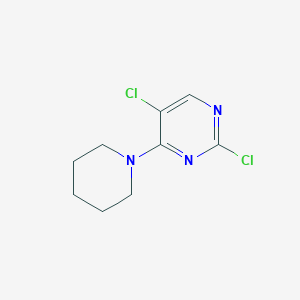
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
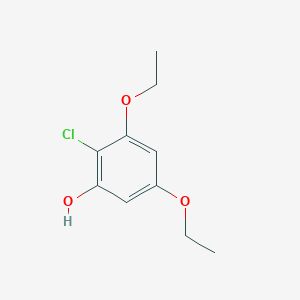
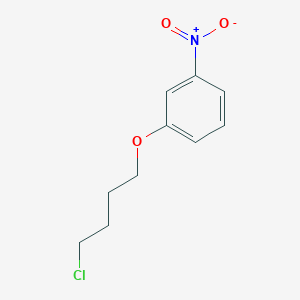
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
